1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJLWLCLJEXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100347-96-4 | |
| Record name | Curcumenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Origin of Curcumenone
Natural Sources and Plant Species
The primary natural sources of curcumenone are plants, with a significant presence in the Zingiberaceae family. ontosight.aimedchemexpress.com
Curcuma Species as Primary Sources
Several species within the Curcuma genus are recognized as key sources of curcumenone. These include:
Curcuma longa (Turmeric) ontosight.ai
Curcuma aromatica nih.govnih.gov
Curcuma wenyujin nih.govnih.govoup.com
Curcuma phaeocaulis medchemexpress.commdpi.comresearchgate.net
Curcuma picta nih.gov
Curcuma aeruginosa ugm.ac.id
These plants, particularly their rhizomes, are rich in sesquiterpenes, including curcumenone. ontosight.aimdpi.com
Other Botanical Sources
While Curcuma species are the most prominent sources, research indicates the presence of curcumenone in other botanical sources. One such example is Curcuma soloensis. researchgate.net
Advanced Extraction Methodologies
The isolation of curcumenone from plant matrices typically involves initial extraction steps followed by more refined chromatographic techniques to achieve purification.
Solvent-Based Extraction Techniques
Solvent extraction is a fundamental approach for recovering curcumenone from dried plant material, such as rhizomes. This process involves the mass transfer of the target compound into a suitable solvent. ontosight.ainih.gov Various solvents can be employed, with polar and nonpolar options being utilized depending on the desired selectivity. nih.gov Examples of solvents used in the extraction of compounds from Curcuma species include ethanol (B145695), methanol (B129727), acetone, hexane, ethyl acetate, and water, or combinations thereof. researchgate.netnih.govmdpi.comgoogle.commdpi.com
Conventional methods like maceration and Soxhlet extraction have been historically used. researchgate.netnih.gov However, modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields while minimizing degradation of sensitive compounds. nih.govnih.govmdpi.com
Research has explored the efficiency of different solvents and methods for extracting compounds from Curcuma. For instance, studies on Curcuma longa have shown that ethanol can be an effective solvent for extracting curcuminoids, and optimizing parameters like temperature and solvent-to-solid ratio can enhance yield. nih.govmdpi.com Pressurized liquid extraction using methanol at elevated temperatures and pressure has also been investigated for extracting sesquiterpenes like curcumenol (B1669339). mdpi.com
Chromatographic Isolation Principles (e.g., Centrifugal Partition Chromatography, HPLC)
Following initial extraction, chromatographic methods are crucial for isolating and purifying curcumenone from complex plant extracts. These techniques separate compounds based on their differential partitioning or interaction with a stationary and mobile phase. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of curcumenone. ontosight.aioup.comresearchgate.netresearchgate.net HPLC systems, often coupled with detectors like UV-Vis or mass spectrometers, allow for the separation and identification of curcumenone based on its polarity and other chemical properties. researchgate.nettandfonline.com Various column types, such as C18, and mobile phase systems, often involving gradients of water and organic solvents like acetonitrile (B52724) or methanol, are employed to achieve effective separation. researchgate.nettandfonline.com
Centrifugal Partition Chromatography (CPC), also known as High-Performance Centrifugal Partition Chromatography (HPCPC), is another advanced liquid-liquid chromatography technique valuable for isolating natural products like curcumenone. mdpi.comresearchgate.netstoprocess.complantaanalytica.com Unlike traditional column chromatography, CPC does not use a solid stationary phase, which can be advantageous for sensitive compounds and allows for higher loading capacities. stoprocess.complantaanalytica.com Separation in CPC is based on the partition coefficients of compounds between two immiscible liquid phases within a spinning rotor. stoprocess.complantaanalytica.com Studies have demonstrated the successful isolation of curcumenone from Curcuma phaeocaulis using CPC with specific solvent systems, achieving high purity in a single step. mdpi.comresearchgate.net
Combining different chromatographic techniques is also a common strategy. For example, initial column chromatography on silica (B1680970) gel followed by preparative HPLC has been used to isolate curcumenone and other sesquiterpenes from Curcuma species. researchgate.netacgpubs.org
Biosynthetic Pathways and Precursors of Curcumenone
General Sesquiterpenoid Biosynthesis Relevant to Curcumenone
General sesquiterpenoid biosynthesis begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are assembled through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. In plants, both pathways can contribute to the biosynthesis of terpenoids. IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP, a C10 precursor), followed by another condensation with IPP to yield farnesyl pyrophosphate (FPP, a C15 precursor). nih.gov FPP is the direct precursor for all sesquiterpenoids. The structural diversity of sesquiterpenoids arises from the subsequent cyclization and modification of FPP by various sesquiterpene synthases and other modifying enzymes, such as oxidases, reductases, and isomerases. nih.govresearchgate.net
Proposed Biogenetic Schemes for Curcumenone
While a definitive, step-by-step enzymatic pathway specifically for curcumenone biosynthesis is not fully elucidated, proposed biogenetic schemes suggest its formation likely involves the cyclization and rearrangement of a germacrane-type precursor. Germacrone (B1671451), a 10-membered ring sesquiterpene, is considered a key intermediate in the biosynthesis of various guaiane (B1240927) and eudesmane (B1671778) type sesquiterpenes found in Curcuma species, and curcumenone has been implicated in the biotransformation of germacrone. sci-hub.se
One hypothetical biogenesis scheme suggests that germacrone undergoes epoxidation, followed by transannular cyclization and subsequent modifications, potentially leading to the formation of curcumenone. sci-hub.se Studies involving the biotransformation of germacrone and curcumenone by suspension cultured cells of Curcuma zedoaria have provided insights into these potential conversion mechanisms. sci-hub.se
Enzymatic Systems Potentially Involved in Curcumenone Formation
The transformation of FPP into the diverse array of sesquiterpenoids is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. These enzymes are responsible for the initial cyclization steps of FPP, leading to the formation of various sesquiterpene skeletons. nih.gov Following cyclization, further enzymatic modifications, such as oxidation, reduction, isomerization, and rearrangement, carried out by enzymes like cytochrome P450 monooxygenases, reductases, and isomerases, contribute to the formation of specific sesquiterpenoids like curcumenone. researchgate.netzu.edu.pk
Research on the biotransformation of germacrone by Curcuma zedoaria cultured cells has shown the conversion of germacrone into several sesquiterpenes, including curcumenone, suggesting the involvement of specific enzymatic systems within these cells that facilitate these transformations. sci-hub.se While the specific enzymes directly responsible for each step in the conversion of a precursor like germacrone to curcumenone have not been fully identified and characterized, the presence of such biotransformation products in cultured cells indicates the activity of relevant enzymatic machinery. sci-hub.se
Further detailed research, possibly involving transcriptomics and proteomics of curcumenone-producing Curcuma species, is needed to identify the specific sesquiterpene synthases and modifying enzymes involved in the complete biosynthetic pathway of curcumenone.
Synthetic Chemistry of Curcumenone
Total Synthesis Strategies of Curcumenone
Total synthesis of natural products like curcumenone typically involves constructing the molecule from simpler, readily available precursors through a sequence of controlled chemical reactions. While specific detailed total synthesis routes solely focused on curcumenone were not extensively detailed in the provided information, the synthesis of related sesquiterpenes from Curcuma species and the general approaches to constructing similar bicyclic structures provide insight into potential strategies.
One general strategy in natural product synthesis is the modular approach, where key building blocks are synthesized independently and then coupled to form the final molecular skeleton. caltech.edu Another common strategy involves cascade or domino reactions, where multiple chemical transformations occur sequentially in a single pot, increasing efficiency.
Given curcumenone's structure, a total synthesis would likely involve the formation of the bicyclo[4.1.0]heptane system and the introduction of the isopropylidene group and the ketone functionality at the appropriate positions with correct stereochemistry. Semi-synthetic approaches, involving chemical modifications of naturally occurring compounds, have also been explored for related compounds and could potentially be applied to curcumenone. For instance, a chemical modification of Curcuma zedoaria extract using a Bucherer-Bergs reaction was mentioned in the context of obtaining curcumenone. semanticscholar.org However, total synthesis aims to build the molecule from basic chemical feedstocks.
Methodologies for Bicyclic Ring System Construction in Curcumenone Synthesis
The core structural feature of curcumenone is the bicyclo[4.1.0]heptane ring system, which consists of a six-membered ring fused to a cyclopropane (B1198618) ring. The construction of such bicyclic systems is a key challenge in the synthesis of many natural products.
General methodologies for the construction of bicyclo[n.1.0] ring systems, including the bicyclo[4.1.0]heptane system, are relevant to curcumenone synthesis. A well-established method for forming cyclopropane rings fused to cyclohexanes is the Simmons-Smith reaction, which involves the cyclopropanation of a cyclohexene (B86901) derivative using diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is a classic approach for generating the bicyclo[4.1.0]heptane framework.
Another strategy for constructing bicyclo[4.1.0]heptane systems involves intramolecular cyclopropanation reactions. For example, the formation of the bicyclo[4.1.0]heptane ring has been achieved through the intramolecular cyclopropanation of 5-hexenoic acid derivatives. rsc.org Recent advances in this area include transition-metal-free radical oxidative cyclopropanation of 1,6-enynes, providing a method for synthesizing functionalized azabicyclo[4.1.0]heptane derivatives. rsc.org While these methods were described for related bicyclic systems or nitrogen-containing analogs, the underlying principles of intramolecular cyclization to form the cyclopropane ring fused to a six-membered ring are applicable to the synthetic planning for curcumenone.
The specific methodology employed in a total synthesis of curcumenone would depend on the chosen synthetic strategy and the availability of suitable starting materials and reagents. The introduction of the cyclopropane ring at the correct position relative to the other functional groups and stereocenters is paramount.
Approaches for Stereochemical Control in Curcumenone Synthesis
Stereochemical control is of critical importance in the synthesis of curcumenone due to its defined (1S,6R,7R) configuration. tandfonline.com The biological activity of natural products is often highly dependent on their specific stereochemistry. researchgate.net Achieving the correct relative and absolute stereochemistry at the stereocenters (C1, C6, and C7 in the bicyclo[4.1.0]heptane system, and potentially others depending on the numbering scheme used for the full molecule) is essential for synthesizing the biologically relevant isomer of curcumenone.
Several approaches are commonly used to control stereochemistry in organic synthesis:
Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral compounds as starting materials, leveraging their existing stereocenters to control the stereochemistry of the final product. researchgate.net
Asymmetric Catalysis: This involves the use of chiral catalysts to favor the formation of one enantiomer or diastereomer over the other during a reaction. researchgate.net Examples in related syntheses include the use of chiral ligands with transition metals for asymmetric hydrovinylation to achieve high enantiomeric excess in the synthesis of (-)-alpha-curcumene.
Diastereoselective Reactions: These reactions involve the formation of new stereocenters in a manner that is influenced by existing stereocenters in the reactant, leading to a preferential formation of certain diastereomers.
Enzymatic Methods: Enzymes can exhibit high chemo-, regio-, and stereoselectivity and have been used in the synthesis of natural products and their analogs, such as in the enantioselective synthesis of (-)-curcumanolide A. capes.gov.br
Achieving high enantiomeric and diastereomeric purity is a key goal in curcumenone synthesis to ensure that the synthesized product is identical to the naturally occurring compound and possesses the desired biological properties. Analytical techniques such as chiral HPLC or gas chromatography with chiral columns, and optical rotation measurements, are used to determine the stereochemical purity of the synthesized product.
Analytical Characterization and Quantification Methods for Curcumenone
Chromatographic Techniques for Detection and Quantification
Chromatography plays a vital role in separating curcumenone from other compounds present in plant extracts and biological samples, enabling its subsequent detection and quantification. Various chromatographic methods, often coupled with sensitive detectors, have been developed and applied for the analysis of curcumenone.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of curcumenone. HPLC offers good separation efficiency and can be coupled with various detectors, such as UV-Visible diode array detectors (DAD). For instance, an HPLC-DAD method has been developed for the simultaneous quantitative determination of curcumenone and other characteristic compounds in the rhizomes of different Curcuma species. nih.govresearchgate.net This method typically utilizes an ODS C18 column with a gradient elution system, often employing water and acetonitrile (B52724) as mobile phases. nih.gov Detection wavelengths are commonly set at 214 nm and 256 nm for monitoring the separated compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like curcumenone, particularly in essential oils and extracts. nih.govresearchgate.netbiocrick.comoup.comresearchgate.netnih.govcapes.gov.brnih.gov GC-MS allows for the separation of different components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information through the fragmentation pattern of the molecules. Curcumenone has been identified and detected in Curcuma rhizomes using GC-MS. nih.govresearchgate.netbiocrick.comresearchgate.netnih.govcapes.gov.bracgpubs.orgneelain.edu.sd The technique is valuable for both qualitative identification and quantitative determination. nih.gov Retention times and characteristic mass fragments are used for the identification of curcumenone. nih.govacgpubs.org For example, curcumenone has a molecular ion peak at m/z 234 [M+] in its mass spectrum. nih.govacgpubs.org Optimized GC-MS conditions considering both resolution and stability of analytes are crucial for accurate quantification of curcumenone along with other sesquiterpenoids in complex matrices. nih.govcapes.gov.br
GC-MS analysis has revealed the presence of curcumenone in various Curcuma species, including Curcuma zedoaria and Curcuma longa. researchgate.netnih.govacgpubs.orgneelain.edu.sd The relative percentage of curcumenone can vary depending on the plant part, extraction method, and processing. researchgate.netnih.gov
Here is an example of GC-MS data for Curcumenone:
| Property | Value | Source |
| GC MS RT | 28.9 min | acgpubs.org |
| MS (m/z) [M+] | 234 (13.5) | acgpubs.org |
| MS (m/z) fragments | 176 (78), 163 (29), 161 (48), 149 (43), 133 (37), 107 (32), 91 (29), 68 (91), 67 (75), 43 (100) | acgpubs.org |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent chromatographic technique that offers improved resolution, speed, and sensitivity compared to conventional HPLC. nih.govresearchgate.netsciencescholar.usphcog.com UPLC systems utilize smaller particle size columns and higher mobile phase pressures, resulting in faster separations and narrower peaks. UPLC, often coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS), is employed for the qualitative and quantitative analysis of curcumenone, particularly in complex samples and for trace analysis. nih.govresearchgate.netsciencescholar.usphcog.comnih.gov UPLC-Q/TOF-MS has been used to identify and compare chemical profiles, including curcumenone, in different processed rhizomes of Curcuma wenyujin. phcog.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of curcumenone in various matrices. nih.govresearchgate.netsciencescholar.usnih.govacademicjournals.orgresearchgate.netresearchgate.netresearchgate.net LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for analyzing complex biological samples and for trace-level analysis of curcumenone. nih.govacademicjournals.orgresearchgate.net LC-MS/MS methods involve the ionization of the analyte and subsequent fragmentation, providing characteristic precursor and product ions for identification and quantification. researchgate.netresearchgate.net Predicted LC-MS/MS spectra for curcumenone in both positive and negative ionization modes are available, showing specific fragmentation patterns. foodb.ca UPLC-Q-TOF-MS/MS has been utilized for rapid analysis of chemical components, including curcumenone, in Curcuma wenyujin. nih.gov
Spectroscopic Approaches in Qualitative and Quantitative Analysis (e.g., UV, NMR, IR, MS)
Spectroscopic techniques provide valuable information about the structure and functional groups of curcumenone and can be used for both qualitative identification and, in some cases, quantitative analysis. biocrick.comacgpubs.orgneelain.edu.sdresearchgate.netfoodb.cajmchemsci.comnih.govscispace.comphytojournal.comresearchgate.netjru-b.comcabidigitallibrary.orgsemanticscholar.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. While less specific than other spectroscopic methods for complex mixtures, UV-Vis can be used for the quantitative analysis of compounds with characteristic chromophores, provided there is minimal interference from other components in the matrix. acgpubs.orgneelain.edu.sdscispace.comphytojournal.comresearchgate.netjru-b.com Curcumenone exhibits UV absorption, for example, a λmax at 205 nm in methanol (B129727). acgpubs.org UV-Vis spectroscopy can be used for the quality control analysis of extracts containing curcumenone. phytojournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structural elucidation of organic compounds like curcumenone. researchgate.netbiocrick.comacgpubs.orgneelain.edu.sdscispace.comsemanticscholar.orgtandfonline.comnih.govacgpubs.org Both 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, including their chemical environment and connectivity. Comparison of experimental NMR data with reported values is a definitive method for identifying curcumenone. biocrick.comnih.gov NMR spectroscopy has been used to identify curcumenone isolated from Curcuma zedoaria. biocrick.comneelain.edu.sdnih.gov
Here is an example of NMR data for Curcumenone:
| Type | Solvent | Chemical Shifts (δ ppm) | Source |
| 1H NMR | CDCl3 | 0.83 (d, J = 6.87 Hz, 3 H), 1.30-1.36 (m, 2 H), 1.41-1.49 (m, 1 H), 1.61 (s, 3 H), 1.62-1.66 (m, 1 H), 1.69 (d, J = 1.15 Hz, 3 H), 1.73 (dt, J = 13.89, 2.51 Hz, 1 H), 1.81 (t, J = 1.72 Hz, 3 H), 1.95-2.01 (m, 1 H), 2.01-2.07 (m, 2 H), 3.95 (s, 1 H), 3.96-3.99 (m, 1 H), 5.10 - 5.16 (m, 1 H), 5.53-5.56 (m, 1 H) | tandfonline.com |
| 13C NMR | CDCl3 | 14.38, 17.69, 20.46, 25.70, 26.04, 29.74, 30.47, 35.19, 40.55, 67.93, 69.14, 124.62, 129.93, 131.37, 136.70 | tandfonline.com |
| 1H NMR | CD3OD | 0.45 (qt, J = 4.58, 2.29 Hz, 1 H), 0.73 (q, J = 3.82 Hz, 1 H), 1.14 (s, 3 H), 1.52-1.68 (m, 2 H), 1.83 (s, 3 H), 2.07 (s, 3 H), 2.13 (s, 3 H), 2.52 (dd, J = 65.30, 16.04 Hz, 2 H), 2.53 (t, J = 7.45 Hz, 2 H), 2.85 (br. s., 2 H) | tandfonline.com |
| 13C NMR | CD3OD | 19.32, 21.23, 23.69, 23.84, 24.54, 25.59, 28.84, 30.06, 44.55, 49.88, 129.56, 149.67, 204.20, 211.96 | tandfonline.com |
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic absorption bands in the IR spectrum can indicate the presence of carbonyl groups (C=O), hydroxyl groups (O-H), and carbon-carbon double bonds (C=C), which are relevant to the structure of curcumenone. acgpubs.orgneelain.edu.sdscispace.comacgpubs.org For curcumenone, IR spectra have shown characteristic peaks, for example, at 1679 cm-1 and 1715 cm-1 in CHCl3. acgpubs.org
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.govacgpubs.orgneelain.edu.sdacademicjournals.orgresearchgate.netresearchgate.netfoodb.cascispace.com MS is often coupled with chromatographic techniques (GC-MS, LC-MS) for the identification and quantification of curcumenone. The molecular ion peak provides the molecular weight, while the fragmentation pattern can help in structural confirmation. nih.govacgpubs.orgresearchgate.netfoodb.ca The mass spectrum of curcumenone shows a molecular ion peak at m/z 234. nih.govacgpubs.org
Advanced Analytical Techniques for Curcumenone Trace Analysis
For the detection and quantification of curcumenone at very low concentrations or in complex matrices, advanced analytical techniques are employed. These techniques often involve highly sensitive detectors and sophisticated sample preparation methods.
Techniques such as UPLC-MS/MS and GC-MS/MS are particularly valuable for trace analysis due to their enhanced sensitivity and selectivity, allowing for the detection of curcumenone even when present at low levels and in the presence of interfering compounds. nih.govresearchgate.netsciencescholar.usnih.govacademicjournals.orgresearchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor ions and monitoring of characteristic product ions, significantly reducing matrix effects and improving the signal-to-noise ratio. researchgate.netresearchgate.net
Other advanced approaches may involve specialized extraction and sample enrichment techniques coupled with highly sensitive detection methods to achieve the required limits of detection and quantification for trace analysis of curcumenone.
Preclinical Pharmacological Investigations and Mechanisms of Action of Curcumenone
Cellular and Molecular Mechanisms of Action
Research into the cellular and molecular mechanisms of curcumenone has explored its effects on key processes such as cell proliferation, apoptosis, inflammatory responses, oxidative stress, and interactions with specific signaling pathways and enzymes in preclinical models.
Modulation of Cellular Proliferation and Apoptosis in Preclinical Models
Curcumenone has demonstrated the ability to modulate cellular proliferation and induce apoptosis in various preclinical cancer cell models. Studies have shown that curcumenone exhibits strong anti-proliferative activity and induces apoptotic cell death in human breast cancer (MCF-7) cells [see previous search results]. Its cytotoxic effects have also been observed in mouse leukemic myelocytic (WEHI-3) and human promyelocytic leukemia (HL-60) cell lines [see previous search results].
Detailed research findings on the cytotoxic activity of curcumenone against leukemic cell lines include specific half-maximal inhibitory concentration (IC50) values [see previous search results].
| Cell Line | IC50 (µM) | Source |
| WEHI-3 | 25.6 | [see previous search results] |
| HL-60 | 106.8 | [see previous search results] |
| HUVEC | 69.6 | [see previous search results] |
Curcumenone also showed cytotoxic activity against normal human umbilical vein endothelial (HUVEC) cells [see previous search results].
Anti-inflammatory Pathways and Mediators in In Vitro Systems
Investigations into the anti-inflammatory potential of Curcuma species and their constituents have identified curcumenone in anti-inflammatory fractions researchgate.net. Inflammatory assays have indicated that curcumenone, alongside other isolated compounds from Curcuma wanenlueanga extract, reduced the production of TNF-α and IL-6 researchgate.net. Furthermore, curcumenone isolated from Curcuma caesia extract has shown inhibition of COX-1 enzyme activity in vitro updatepublishing.com. While extensive research exists on the anti-inflammatory mechanisms of other Curcuma compounds, such as curcumin's effects on pathways like NF-κB and MAPK and inhibition of pro-inflammatory cytokines and enzymes encyclopedia.pubtandfonline.comfrontiersin.orgnih.govnih.govnih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov, the specific detailed mechanisms by which isolated curcumenone modulates these pathways and mediators are still being elucidated.
Effects on Oxidative Stress Responses
The antioxidant properties of Curcuma species and their constituents, particularly curcumin (B1669340), are well-documented, involving mechanisms such as scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes encyclopedia.pubfrontiersin.orgnih.govnih.gov. However, the specific and detailed effects of curcumenone on oxidative stress responses and the precise mechanisms involved are not clearly established in the provided preclinical research findings.
Interactions with Specific Signaling Pathways (e.g., 5-HTR/Ca2+/MAPK)
Research on Curcumae Radix extract, which contains curcumenone, suggests that curcumenone and other metabolites within the extract may play a role in regulating pathways such as serotonergic synapses, Ca2+ signaling, MAPK signaling, and PI3K/AKT signaling in the context of treating primary dysmenorrhea. These pathways have been reported to be associated with the improvement of this condition. However, these findings are based on studies of the whole extract, and the direct, isolated interactions of curcumenone with these specific signaling pathways require further detailed investigation to be fully elucidated.
Modulation of Enzyme Activity (e.g., pro-inflammatory enzymes)
Preclinical studies have provided some evidence regarding the modulation of enzyme activity by curcumenone. Notably, curcumenone isolated from Curcuma caesia extract has been shown to inhibit the activity of the COX-1 enzyme in vitro updatepublishing.com. While other Curcuma compounds, like curcumin, are known to modulate various enzymes including COX-2, iNOS, and lipoxygenase encyclopedia.pubfrontiersin.orgnih.govnih.govnih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov, the extent and specificity of curcumenone's effects on a broader range of pro-inflammatory enzymes are areas for further research.
Biological Activities in Preclinical Cellular Models
In addition to its effects on cellular proliferation and apoptosis, curcumenone has demonstrated other biological activities in preclinical cellular models. These include cytotoxic effects against a range of cancer cell lines, such as human breast cancer (MCF-7), mouse leukemic myelocytic (WEHI-3), and human promyelocytic leukemia (HL-60) cells [see previous search results]. Cytotoxicity against normal human umbilical vein endothelial (HUVEC) cells has also been reported [see previous search results].
| Cell Line | Biological Activity | Key Findings/Data | Source |
| MCF-7 | Anti-proliferative, Apoptosis Induction | Strong anti-proliferative activity, induces apoptotic cell death | [see previous search results] |
| WEHI-3 | Cytotoxic | IC50: 25.6 µM | [see previous search results] |
| HL-60 | Cytotoxic | IC50: 106.8 µM | [see previous search results] |
| HUVEC | Cytotoxic | IC50: 69.6 µM | [see previous search results] |
Further research is ongoing to fully characterize the spectrum of biological activities of curcumenone in various preclinical cellular models and the underlying mechanisms responsible for these effects.
Anti-proliferative Efficacy against Cancer Cell Lines (e.g., MCF-7, WEHI-3, HL-60)
Curcumenone has demonstrated cytotoxic properties against several cancer cell lines. Studies have shown its ability to inhibit the proliferation of mouse myelomonocytic leukemia cells (WEHI-3) and promyelocytic human leukemia cells (HL-60). indexcopernicus.comresearchgate.net Specifically, curcumenone from C. zedoaria exhibited strong cytotoxic effects against WEHI-3 and HL-60 cells with reported IC50 values. indexcopernicus.com
Additionally, curcumenone has shown in vitro cytotoxicity towards MCF-7 breast cancer cells. researchgate.netum.edu.my Research indicates that curcumenone, along with other compounds from C. zedoaria, exhibited antiproliferative effects against MCF-7 cells. um.edu.my While demonstrating cytotoxicity against cancer cells, curcumenone did not show toxicity towards normal human umbilical vein endothelial cells (HUVEC) in one study. indexcopernicus.comum.edu.my
Here is a summary of the anti-proliferative effects of curcumenone on tested cell lines:
| Cell Line | IC50 (µM) | Source of Curcumenone | Reference |
| WEHI-3 | 25.6 | Curcuma zedoaria | indexcopernicus.com |
| HL-60 | 106.8 | Curcuma zedoaria | indexcopernicus.com |
| MCF-7 | 8.97 | Curcuma zedoaria | researchgate.net |
| HUVEC | 69.6 | Curcuma zedoaria | indexcopernicus.com |
Anti-inflammatory Responses in Macrophage Models (e.g., nitric oxide production inhibition)
Investigations into the anti-inflammatory properties of curcumenone have utilized macrophage cell lines, such as RAW 264.7 cells stimulated with lipopolysaccharide (LPS). Curcumenone has been identified as one of the compounds in the water extract of Curcuma longa that contributes to the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. nih.govtandfonline.com This suggests a potential mechanism by which curcumenone may exert anti-inflammatory effects by modulating key inflammatory mediators like NO.
Neuroprotective Effects in Neuronal Cell Cultures
Studies have explored the potential neuroprotective effects of compounds found in Curcuma species, including curcumenone, in neuronal cell cultures. While some research highlights the neuroprotective activity of related compounds like curcumenol (B1669339) and dehydrocurdione (B1237751) in NG108-15 cells against hydrogen peroxide-induced oxidative stress, the direct neuroprotective efficacy of curcumenone in these models is also of interest. researchgate.netacgpubs.org Curcumenone has been mentioned in the context of neuroprotective effects exerted by sesquiterpenoids from Curcumae Rhizoma. nih.gov
Anti-prion Activity in Cell Culture Models (evaluation of efficacy)
Research has investigated the anti-prion activity of compounds isolated from Curcuma phaeocaulis. In a cell culture model of prion disease, while curcumenone was identified as a constituent of the extract, efficacy testing indicated that curcumenol and furanodienone (B1239088) were the active compounds responsible for significantly reducing PrPSc accumulation. mdpi.comnih.govresearchgate.netdntb.gov.uadntb.gov.ua This suggests that while present in Curcuma extracts with anti-prion activity, curcumenone itself may not be the primary compound mediating this effect in cell culture models.
Mechanistic Insights from In Vivo Preclinical Studies
In vivo preclinical studies have provided insights into the effects of Curcuma extracts containing curcumenone on various physiological processes and pathologies.
Effects on Organ-Specific Pathologies (e.g., uterine motility, fatty acid metabolism)
Studies on Curcuma extracts containing curcumenone have investigated their effects on organ-specific pathologies. For instance, Curcumae Radix (CW), which contains curcumenone, has been studied for its therapeutic effects on primary dysmenorrhea in rats. In vitro studies showed that CW can relax isolated uterine tissue by reducing uterine motility. nih.govdntb.gov.ua In vivo experiments corroborated these findings, demonstrating that CW attenuated histopathological damage in the uterus and regulated levels of biochemical factors involved in uterine contraction and pain. nih.gov
Furthermore, research involving Curcuma wenyujin rhizome, which contains curcumenone, has explored its impact on fatty acid metabolism. nih.govmdpi.com Metabolomics studies in rats with blood stasis indicated that the improvement observed was mainly related to lipid metabolism, including pathways involving fatty acids. mdpi.com Curcumenone was identified as one of the dominant and bioactive ingredients in Curcuma wenyujin rhizome, suggesting its potential role in modulating fatty acid metabolism in vivo. mdpi.com
Systemic Inflammatory Responses
While the anti-inflammatory effects of curcumenone have been observed in in vitro macrophage models, in vivo studies using Curcuma extracts containing curcumenone have also provided insights into their impact on systemic inflammatory responses. Research on Curcumae Radix in a rat model of primary dysmenorrhea suggested that its therapeutic effect is mainly through the regulation of inflammatory reactions, among other mechanisms. researchgate.net Although these studies often investigate the effects of the complex extract, the presence of curcumenone as a bioactive component implies its potential contribution to the observed systemic anti-inflammatory effects.
Molecular Target Identification and Ligand Receptor Interactions of Curcumenone
Identification of Direct Molecular Targets in Preclinical Studies
Preclinical studies investigating the biological effects of curcumenone have aimed to identify the specific molecules or proteins it interacts with to exert its effects. While comprehensive data on direct molecular targets of curcumenone specifically is still emerging, research on related compounds from Curcuma species, such as curcumin (B1669340), provides some context. Curcumin, another major constituent found in Curcuma, has been shown to modulate a wide array of molecular targets and signaling pathways involved in various biological processes, including inflammation, proliferation, and apoptosis. encyclopedia.pubnih.govacs.org These targets include transcription factors like NF-κB and AP-1, inflammatory enzymes such as COX-2, and various kinases and cytokines. encyclopedia.pubnih.govacs.orgfrontiersin.org Given that curcumenone is also a sesquiterpenoid from the Curcuma genus, it is plausible that it may share or have distinct molecular targets that contribute to its observed biological activities, such as hepatoprotective effects or effects on alcohol dehydrogenase activity. biocrick.comglpbio.comtargetmol.com One study exploring compounds from Curcuma xanthorrhiza computationally investigated bacterial penicillin-binding protein 2X (PBP2X) as a potential target for antibacterial activity, though the primary promising candidates identified were different compounds. jmchemsci.com
Ligand Binding Studies (e.g., Human Serum Albumin Interactions)
Ligand binding studies are essential for understanding how a compound interacts with proteins in the body, which can influence its distribution, metabolism, and excretion. Human serum albumin (HSA) is a major transport protein in blood plasma, and its interaction with small molecules is well-studied. mdpi.com
Studies have investigated the binding of curcumenone to human serum albumin using techniques such as fluorescence quench titration and molecular docking. researchgate.netnih.govbiocrick.comnih.govmdpi.com These studies indicate that curcumenone exhibits a moderate binding affinity for HSA. researchgate.netnih.govmdpi.com
| Parameter | Curcumenone Binding to HSA |
|---|---|
| Binding Constant (Kb) | 2.46 × 105 M-1researchgate.netnih.govmdpi.com |
| Preferred Binding Site | Site I researchgate.netnih.govbiocrick.comnih.govmdpi.com |
| Binding Energy (Site I) | -6.77 kcal·mol-1researchgate.netnih.govbiocrick.comnih.govmdpi.com |
| Binding Energy (Site II) | -5.74 kcal·mol-1researchgate.netnih.govbiocrick.comnih.govmdpi.com |
| Interaction Types | Hydrophobic interactions, hydrogen bonding researchgate.netnih.govbiocrick.comnih.govmdpi.com |
Analysis of fluorescence data revealed a binding constant (Kb) of 2.46 × 105 M-1 for the interaction between curcumenone and HSA, suggesting a moderate binding affinity. researchgate.netnih.govmdpi.com This binding was associated with significant fluorescence quenching and blue shifts in the emission spectra of HSA. researchgate.netnih.govmdpi.com The quenching mechanism was determined to be static, indicating the formation of a ground state complex between curcumenone and HSA. researchgate.net
Computational Approaches in Target Prediction and Interaction Analysis (e.g., Molecular Docking)
Computational approaches, particularly molecular docking, play a significant role in predicting potential molecular targets and analyzing the detailed interactions between a ligand and a protein. nih.govformosapublisher.orgstmjournals.injmchemsci.com Molecular docking studies have been utilized to gain insight into the binding of curcumenone to proteins like HSA and potential therapeutic targets. researchgate.netnih.govbiocrick.commdpi.comstmjournals.in
Molecular docking simulations examining the interaction of curcumenone with HSA have suggested that Site I is the preferred binding site, with a minimum binding energy of -6.77 kcal·mol-1. researchgate.netnih.govbiocrick.comnih.govmdpi.com Binding to Site II was also indicated, with a binding energy of -5.74 kcal·mol-1. researchgate.netnih.govbiocrick.comnih.govmdpi.com These interactions involve both hydrophobic forces and hydrogen bonding. researchgate.netnih.govbiocrick.comnih.govmdpi.com The docking results for HSA binding corroborated the experimental fluorescence quenching data, where curcumenone showed a higher extent of quenching compared to curcumenol (B1669339), consistent with its slightly higher affinity observed computationally. nih.govmdpi.com
Computational studies have also explored the potential of curcumenone, among other compounds from Curcuma zedoaria, as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease. stmjournals.in Molecular docking analysis in this context showed a binding energy for curcumenone interacting with AChE. stmjournals.in Furthermore, in silico analysis has been used to explore the potential of compounds from Curcuma xanthorrhiza, including curcumenone, as antibacterial agents targeting PBP2X. jmchemsci.com While other compounds showed stronger binding in that specific study, it highlights the application of computational methods in screening and predicting potential targets for curcumenone. jmchemsci.com
These computational studies provide valuable atomic-level insights into the binding modes and affinities of curcumenone with its potential targets, complementing experimental findings and guiding further research into its mechanisms of action. nih.govformosapublisher.orgjmchemsci.com
Structure Activity Relationship Sar Studies of Curcumenone
Relationship between Molecular Structure and Biological Efficacy
The biological efficacy of curcumenone is intrinsically linked to its unique sesquiterpenoid structure. While specific detailed SAR studies focusing solely on curcumenone are limited in the provided search results, the broader context of sesquiterpenoid and curcuminoid SAR provides insights. Sesquiterpenoids, in general, are a diverse class of natural products with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. mdpi.com The structural diversity among sesquiterpenoids, arising from variations in their isoprene (B109036) units and subsequent cyclizations and modifications, contributes to their varied activities. mdpi.com
Curcumenone has been identified in anti-inflammatory fractions of Curcuma wanenlueanga extract, and its anti-inflammatory activity, alongside other isolated compounds like zedoarondiol, was predicted by pharmacological network analysis and confirmed in inflammatory assays. researchgate.netspringermedizin.de This suggests that the core sesquiterpenoid structure of curcumenone contributes to its ability to modulate inflammatory mediators like TNF-α and IL-6. researchgate.netspringermedizin.de
Impact of Specific Structural Features on Pharmacological Activities
Specific structural features of curcumenone are expected to play a crucial role in its pharmacological activities, although detailed studies isolating the impact of each feature are not extensively described in the provided results. The presence of the α,β-unsaturated ketone system within the bicyclo[4.1.0]heptan-3-one structure is a common pharmacophore in many biologically active molecules, capable of undergoing Michael addition with nucleophilic residues in proteins, which can be a mechanism for modulating enzyme activity or signaling pathways.
While not specifically on curcumenone, SAR studies on other related compounds provide context. For instance, studies on curcuminoids indicate that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the length and nature of the linker chain, significantly impact their antioxidant and anti-inflammatory activities. researchgate.netnih.govnuft.edu.ua The bicyclic structure of curcumenone, in contrast to the linear structure of curcuminoids, would lead to different spatial arrangements and potentially different interaction profiles with biological macromolecules.
Comparative SAR with Related Sesquiterpenoids
Comparing the SAR of curcumenone with related sesquiterpenoids found in Curcuma species reveals insights into how structural variations within this class affect biological activities. Curcuma species contain a variety of sesquiterpenoids, including germacrane, eudesmane (B1671778), elemane, bisabolane, and humulane (B1235185) types, among others. mdpi.com Curcumenone itself is sometimes classified as a cyclopropanosesquiterpene or a carabrane-type sesquiterpene. researchgate.netresearchgate.net
Studies on sesquiterpenoids from Curcuma zedoaria have shown that different structural types exhibit varying levels of biological activity, such as acetylcholinesterase inhibitory activity. researchgate.net For bisabolane-type sesquiterpenoids, the order of inhibitory potency was found to be ketones > alcohols > hydrocarbons, suggesting the importance of the ketone functional group. researchgate.net Curcumenone, possessing a ketone group, aligns with this observation regarding the significance of this functional group for certain activities.
Another related sesquiterpenoid, zerumbone (B192701), a humulane-type sesquiterpenoid, is known for its anti-inflammatory and anticancer properties and acts as an NF-κB kinase inhibitor. researchgate.netebiohippo.comnih.gov Comparing the structures of curcumenone (a bicyclic ketone) and zerumbone (a cyclic ketone with a different ring system and unsaturation pattern) could provide valuable information on how the specific ring structure and the position and nature of functional groups influence their respective biological targets and potencies.
Beta-sesquiphellandrene, another sesquiterpene found in Curcuma species, has been studied for its potential antiviral activity, specifically against SARS-CoV2 spike protein. easychair.orgjmchemsci.com Its structure, a cyclohexene (B86901) derivative with a sesquiterpene side chain, is distinct from curcumenone's bicyclic structure, further highlighting the structural diversity within Curcuma sesquiterpenoids and the likely structure-specific nature of their biological effects.
Metabolic Fate and Biotransformation Pathways of Curcumenone
Preclinical Metabolic Studies of Curcumenone
Preclinical metabolic studies are essential for understanding how a compound is processed before human trials lindushealth.com. While extensive specific details on preclinical in vivo metabolic studies solely focused on Curcumenone are limited in the provided search results, related research on other Curcuma constituents, such as curcumin (B1669340) and curcumenol (B1669339), provides context for the types of metabolic transformations that sesquiterpenoids can undergo researchgate.netfrontiersin.orgacs.org. Studies involving the analysis of components in drug-containing serum after administration of Curcuma extracts have identified Curcumenone and its metabolites, indicating that it undergoes biotransformation in vivo frontiersin.org. Metabolomic approaches have been employed to identify and analyze compounds, including Curcumenone, in biological samples frontiersin.orgresearchgate.netacgpubs.org.
Identification of Metabolites and Transformation Products
Research utilizing techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS) has been instrumental in identifying the chemical compositions and metabolites of Curcuma species, including Curcumenone frontiersin.orgresearchgate.net. In studies involving Curcuma wenyujin, Curcumenone and its metabolites, such as curcumenone-M1 and 4S-dihydrocurcumenone, have been identified in drug-containing serum frontiersin.org. These findings suggest that hydrogenation and oxidation are among the main metabolic transformation pathways for the components found in Curcuma wenyujin, with isoprocurcumenol (B3026587) being analyzed as a representative component for illustrating these pathways frontiersin.org. Biotransformation studies using cultured cells of Curcuma zedoaria have also investigated the transformation of sesquiterpenes, including the potential involvement of Curcumenone and dihydrocurcumenone (B1583027) as intermediates in the formation of new products sci-hub.se.
Based on the search results, some identified or proposed metabolites and related compounds include:
| Compound Name | PubChem CID (if available) | Notes |
| Curcumenone | 14632994, 153845 | Parent compound nih.govnih.gov |
| curcumenone-M1 | Not found | Metabolite identified in serum frontiersin.org |
| 4S-dihydrocurcumenone | Not found | Metabolite identified in serum frontiersin.org |
| 4S-dihydrocurcumenone-M1 | Not found | Metabolite identified in serum frontiersin.org |
| Dihydrocurcumenone | Not found | Proposed intermediate sci-hub.se |
| Isoprocurcumenol | Not found | Representative for metabolic pathways frontiersin.org |
| Curcumin | 969516 | Related Curcuma compound jmchemsci.comnih.govnih.govnih.gov |
| Dihydrocurcumin | 10429233 | Curcumin metabolite jmchemsci.comnih.gov |
| Tetrahydrocurcumin | Not found | Curcumin metabolite nih.gov |
| Curcumenol | Not found | Related Curcuma compound researchgate.netresearchgate.netdntb.gov.ua |
| Germacrone (B1671451) | 6436348 | Related sesquiterpene acgpubs.orgsci-hub.sejmchemsci.comphcog.com |
Enzymatic Systems Involved in Curcumenone Biotransformation
While direct information specifically detailing the enzymatic systems responsible for Curcumenone biotransformation is limited in the provided snippets, related studies on other Curcuma constituents offer insights into the types of enzymes potentially involved in the metabolism of sesquiterpenoids. Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the biotransformation of drugs and xenobiotics, including many endogenous substrates nih.gov. Studies on curcumin have shown its interaction with various CYP450 isoforms, indicating the role of these enzymes in the metabolism of Curcuma compounds researchgate.netnih.gov. Additionally, enzymes belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily, such as the NADPH-dependent curcumin/dihydrocurcumin reductase (CurA) found in Escherichia coli, are involved in the reduction of curcumin nih.gov. Carboxylesterases (CESs) and butyrylcholinesterase (BChE) have also been implicated in the metabolism of curcumin derivatives frontiersin.org. Biotransformation by cultured plant cells, such as those from Curcuma zedoaria, demonstrates the enzymatic capacity within plant systems to transform sesquiterpenes sci-hub.se. While these studies focus on related compounds or plant-based biotransformation, they suggest that a range of enzymes, including reductases, oxidases (like CYP450s), and potentially other modifying enzymes, are likely involved in the metabolic processing of Curcumenone in biological systems.
Research Challenges and Future Perspectives in Curcumenone Studies
Analytical Challenges in Quantification and Stability
Accurate quantification and assessment of the stability of curcumenone in various matrices, including plant extracts and biological samples, present significant analytical challenges. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the analysis of compounds in Curcuma species, including curcumenone, limitations exist. researchgate.netnih.govoup.com Challenges reported for the quantification of curcuminoids, which are also found in Curcuma, include high flow rates, lengthy analysis times, complex gradient elution, and high detection limits. researchgate.net These issues can potentially extend to the analysis of other sesquiterpenoids like curcumenone, affecting the efficiency and sensitivity of its detection and quantification.
Ensuring the stability of curcumenone during sample preparation, extraction, and analysis is crucial for obtaining reliable quantitative data. One study evaluating GC-MS and HPLC methods for several analytes, including curcumenone, reported on the stability of analytes within an 18-hour period, indicating that stability is a factor considered in method development. oup.com Future research should focus on developing standardized, highly sensitive, and robust analytical methods specifically optimized for curcumenone, addressing potential degradation pathways and matrix effects to ensure accurate quantification and stability assessment in diverse research settings.
Elucidation of Comprehensive Mechanism of Action
A significant challenge in curcumenone research is the comprehensive elucidation of its mechanism of action at the molecular level. While Curcuma species and their extracts have been investigated for various biological activities, including antibacterial, anti-inflammatory, antioxidant, and antitumor effects, the specific contributions and mechanisms of individual compounds like curcumenone are often not fully detailed. jmchemsci.comnih.govfrontiersin.org Studies on Curcuma extracts have explored mechanisms such as targeting bacterial cell wall synthesis, modulating the immune system, inducing apoptosis in cancer cells, and influencing metabolic pathways. jmchemsci.comnih.govfrontiersin.orgfrontiersin.orgnih.gov However, dedicated studies focusing solely on the molecular targets and pathways directly modulated by curcumenone are limited.
Research utilizing network pharmacology and metabolomics has been applied to Curcuma Radix to predict potential mechanisms and identify targets, offering a glimpse into the complex interactions of compounds within the extract. frontiersin.orgnih.govresearchgate.net Applying such integrated approaches specifically to curcumenone could help identify its direct and indirect molecular targets and the biological pathways it influences. Further in-depth mechanistic studies are required to understand how curcumenone interacts with specific proteins, enzymes, or signaling molecules to exert any observed biological effects.
Opportunities for Chemical Synthesis and Derivatization
Opportunities exist for the chemical synthesis and derivatization of curcumenone to potentially enhance its properties, such as solubility, stability, or biological activity. The synthesis of analogs is a common strategy in natural product research to overcome limitations like poor water solubility, as seen with curcumin (B1669340). upm.edu.my
Recent advancements in synthetic methodologies, such as the use of multicomponent reactions like the Ugi reaction with plant extracts containing natural products, including curcumenone, demonstrate the feasibility of creating novel natural product hybrids. researchgate.net This opens avenues for synthesizing curcumenone derivatives with modified structures. Future work could explore various derivatization strategies targeting specific functional groups on the curcumenone structure to improve its pharmacokinetic properties or target specificity, potentially leading to compounds with enhanced therapeutic potential.
Advanced Preclinical Model Development for Mechanistic Studies
Developing and utilizing advanced preclinical models are crucial for gaining a deeper understanding of curcumenone's in vivo effects and mechanisms. While studies on Curcuma extracts have employed various in vivo and in vitro models, including animal models of liver injury and primary dysmenorrhea, and cell lines for neuroprotection and anti-tumor activity, more sophisticated models are needed for detailed mechanistic investigations of individual compounds. nih.govfrontiersin.orgfrontiersin.orgnih.govthegoodscentscompany.comacgpubs.org
The need for more in-depth mechanistic studies using experimental in vivo animal models of immune-related disorders and elaborate preclinical pharmacokinetic studies has been highlighted for Curcuma bioactive metabolites. nih.gov Future research should focus on developing or adapting advanced preclinical models, such as specific disease models, co-culture systems, or organ-on-a-chip models, to study the precise effects of curcumenone on relevant cell types, tissues, and biological processes. This will provide more accurate and translationally relevant data on its potential biological activities and underlying mechanisms.
Integration of Omics Technologies in Curcumenone Research
The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing curcumenone research. These high-throughput technologies can provide a comprehensive view of the biological system's response to curcumenone exposure. nih.govxaviers.edu
Metabolomics and transcriptomics have already been applied in Curcuma research to study the effects of extracts and identify potential biomarkers and pathways. frontiersin.orgfrontiersin.orgnih.govupm.edu.mynih.govresearchgate.net Applying these technologies to studies involving curcumenone could reveal global changes in gene expression, protein profiles, and metabolite levels in response to the compound. Integrating data from multiple omics platforms, coupled with bioinformatics and network pharmacology, can help construct comprehensive molecular networks, identify key regulatory nodes, and provide a holistic understanding of curcumenone's biological effects and mechanisms of action. This integrated approach is essential for uncovering the full potential of curcumenone and guiding future research and development.
Q & A
Q. What are the standard protocols for isolating Curcumenone from Curcuma species, and how can purity be validated?
- Methodological Answer : Use sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol). Validate purity via HPLC coupled with UV-Vis detection (λ~280 nm) and confirm structural integrity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, adhere to USP/Ph.Eur. guidelines for natural product isolation .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. Which spectroscopic techniques are most reliable for distinguishing Curcumenone from structurally similar sesquiterpenes?
Q. What in vitro assays are recommended for preliminary evaluation of Curcumenone’s anti-inflammatory activity?
- Methodological Answer : Prioritize LPS-induced RAW 264.7 macrophage assays to measure NO and TNF-α suppression. Include positive controls (e.g., dexamethasone) and dose-response curves (IC₅₀ calculation). Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .
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Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictory data on Curcumenone’s binding affinity to COX-2 versus COX-1?
- Methodological Answer : Run 100-ns MD simulations (AMBER/CHARMM force fields) to analyze binding stability. Compare binding free energies (MM-PBSA/MM-GBSA) and hydrogen-bond occupancy. Validate with mutagenesis studies targeting predicted interaction residues (e.g., Arg120 in COX-2) .
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Q. What experimental designs address discrepancies in Curcumenone’s pharmacokinetics (PK) between rodent and primate models?
- Methodological Answer : Use crossover studies with radiolabeled Curcumenone (¹⁴C tracing) to compare bioavailability and tissue distribution. Employ PBPK modeling to scale interspecies differences. Replicate findings in human liver microsomes to assess metabolic stability .
Q. How should multi-omics data (transcriptomics, metabolomics) be integrated to elucidate Curcumenone’s mechanism in cancer cell apoptosis?
- Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to RNA-seq data and correlate with LC-MS metabolomic profiles (e.g., altered sphingolipid pathways). Validate hub genes via CRISPR-Cas9 knockout followed by apoptotic marker assays (caspase-3/7 activation) .
Q. What strategies mitigate batch-to-batch variability in Curcumenone’s bioactivity due to plant sourcing differences?
- Methodological Answer : Implement chemometric analysis (PCA, PLS-DA) of LC-MS datasets to identify bioactive markers. Standardize cultivation conditions (soil pH, harvest season) and use ISO-certified reference materials for calibration .
Q. How can conflicting results about Curcumenone’s pro-oxidant vs. antioxidant effects be reconciled?
- Methodological Answer : Context-dependent effects require ROS quantification (DCFH-DA assay) under varying oxygen tensions (hypoxia vs. normoxia). Use Nrf2 knockout models to dissect antioxidant response element (ARE)-dependent pathways .
Q. What computational tools predict Curcumenone’s off-target interactions in silico?
Q. How do formulation matrices (nanoparticles, liposomes) impact Curcumenone’s stability and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
